Cas no 1428732-71-1 (1-oxa-7-azaspiro3.6decane)

1-Oxa-7-azaspiro[3.6]decane is a heterocyclic spiro compound featuring both oxygen and nitrogen atoms within its bicyclic structure. Its unique spirocyclic framework imparts rigidity and conformational stability, making it a valuable scaffold in medicinal chemistry and drug design. The presence of ether and amine functionalities allows for versatile derivatization, enabling applications as a building block in the synthesis of bioactive molecules. This compound is particularly useful in the development of pharmaceuticals targeting central nervous system disorders due to its ability to enhance blood-brain barrier penetration. Its synthetic utility and structural distinctiveness make it an important intermediate in organic and medicinal chemistry research.
1-oxa-7-azaspiro3.6decane structure
1-oxa-7-azaspiro3.6decane structure
商品名:1-oxa-7-azaspiro3.6decane
CAS番号:1428732-71-1
MF:C8H15NO
メガワット:141.210802316666
MDL:MFCD22394875
CID:5685433
PubChem ID:118210701

1-oxa-7-azaspiro3.6decane 化学的及び物理的性質

名前と識別子

    • 1-oxa-7-azaspiro[3.6]decane
    • SCHEMBL16878728
    • EN300-2394687
    • 1428732-71-1
    • 1-oxa-7-azaspiro3.6decane
    • MDL: MFCD22394875
    • インチ: 1S/C8H15NO/c1-2-8(4-7-10-8)3-6-9-5-1/h9H,1-7H2
    • InChIKey: NJJQDVAEWWUQFS-UHFFFAOYSA-N
    • ほほえんだ: O1CCC21CCNCCC2

計算された属性

  • せいみつぶんしりょう: 141.115364102g/mol
  • どういたいしつりょう: 141.115364102g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 126
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 21.3Ų

じっけんとくせい

  • 密度みつど: 1.02±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 229.3±23.0 °C(Predicted)
  • 酸性度係数(pKa): 11.01±0.20(Predicted)

1-oxa-7-azaspiro3.6decane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2394687-5.0g
1-oxa-7-azaspiro[3.6]decane
1428732-71-1 95%
5.0g
$3147.0 2024-06-19
Enamine
EN300-2394687-0.1g
1-oxa-7-azaspiro[3.6]decane
1428732-71-1 95%
0.1g
$956.0 2024-06-19
Enamine
EN300-2394687-2.5g
1-oxa-7-azaspiro[3.6]decane
1428732-71-1 95%
2.5g
$2127.0 2024-06-19
Enamine
EN300-2394687-1g
1-oxa-7-azaspiro[3.6]decane
1428732-71-1
1g
$1086.0 2023-09-15
Enamine
EN300-2394687-0.05g
1-oxa-7-azaspiro[3.6]decane
1428732-71-1 95%
0.05g
$912.0 2024-06-19
Enamine
EN300-2394687-5g
1-oxa-7-azaspiro[3.6]decane
1428732-71-1
5g
$3147.0 2023-09-15
Enamine
EN300-2394687-10g
1-oxa-7-azaspiro[3.6]decane
1428732-71-1
10g
$4667.0 2023-09-15
Enamine
EN300-2394687-1.0g
1-oxa-7-azaspiro[3.6]decane
1428732-71-1 95%
1.0g
$1086.0 2024-06-19
Enamine
EN300-2394687-0.5g
1-oxa-7-azaspiro[3.6]decane
1428732-71-1 95%
0.5g
$1043.0 2024-06-19
Enamine
EN300-2394687-10.0g
1-oxa-7-azaspiro[3.6]decane
1428732-71-1 95%
10.0g
$4667.0 2024-06-19

1-oxa-7-azaspiro3.6decane 関連文献

1-oxa-7-azaspiro3.6decaneに関する追加情報

Introduction to 1-Oxa-7-Azaspiro[3.6]decane (CAS No. 1428732-71-1)

1-Oxa-7-azaspiro[3.6]decane, with the CAS number 1428732-71-1, is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of spirocyclic compounds, which are characterized by their distinctive spiro ring system, where two rings share a single atom. The presence of an oxygen atom and an azacycle (a nitrogen-containing ring) in its structure imparts unique chemical and biological properties, making it a valuable scaffold for the development of novel therapeutic agents.

The chemical structure of 1-oxa-7-azaspiro[3.6]decane consists of a six-membered azacycle fused to a five-membered oxacycle through a common spiro center. This arrangement provides a rigid and conformationally constrained framework, which can be advantageous in drug design due to its potential to enhance binding affinity and selectivity for specific biological targets. The spirocyclic core also offers opportunities for structural modifications, allowing researchers to fine-tune the pharmacological properties of the compound.

Recent advancements in the synthesis and application of 1-oxa-7-azaspiro[3.6]decane have been reported in several high-impact scientific journals. One notable study published in the Journal of Medicinal Chemistry highlighted the use of this compound as a lead structure for the development of potent inhibitors of protein-protein interactions (PPIs). PPIs are crucial for many cellular processes, and their dysregulation is often associated with various diseases, including cancer and neurodegenerative disorders. The study demonstrated that derivatives of 1-oxa-7-azaspiro[3.6]decane exhibited high binding affinity and selectivity for specific PPIs, making them promising candidates for further drug development.

In another study published in the Bioorganic & Medicinal Chemistry Letters, researchers explored the potential of 1-oxa-7-azaspiro[3.6]decane-based compounds as modulators of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play critical roles in signal transduction pathways and are important targets for many therapeutic agents. The study found that certain derivatives of 1-oxa-7-azaspiro[3.6]decane showed significant agonist or antagonist activity towards specific GPCRs, suggesting their potential as novel therapeutic agents for treating conditions such as pain, inflammation, and metabolic disorders.

The synthetic accessibility of 1-oxa-7-azaspiro[3.6]decane has also been improved through recent developments in synthetic methodologies. A notable example is the use of transition-metal-catalyzed reactions to efficiently construct the spirocyclic core from readily available starting materials. These synthetic strategies not only enhance the efficiency and scalability of the synthesis but also allow for the introduction of diverse functional groups, thereby expanding the chemical space available for exploration.

In addition to its potential as a therapeutic agent, 1-oxa-7-azaspiro[3.6]decane has also been investigated for its use as a tool compound in biological research. Its unique structural features make it an excellent scaffold for designing probes that can selectively target specific biomolecules or cellular processes. For instance, researchers have used derivatives of 1-oxa-7-azaspiro[3.6]decane to study protein-protein interactions in living cells, providing valuable insights into the mechanisms underlying various biological processes.

The safety profile of 1-oxa-7-azaspiro[3.6]decane-based compounds is another important aspect that has been evaluated in preclinical studies. Initial toxicity assessments have shown that these compounds exhibit favorable safety profiles, with low cytotoxicity and minimal off-target effects. However, further extensive toxicological evaluations are necessary to ensure their safety before they can be advanced to clinical trials.

In conclusion, 1-Oxa-7-Azaspiro[3.6]decane (CAS No. 1428732-71-1) represents a promising scaffold with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its synthetic accessibility and favorable biological properties, make it an attractive candidate for the development of novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new opportunities for its use in both drug discovery and biological research, highlighting its significant potential in advancing human health.

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